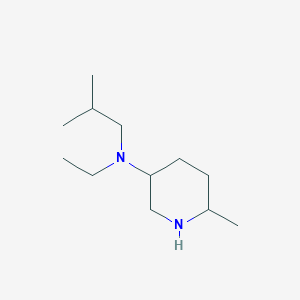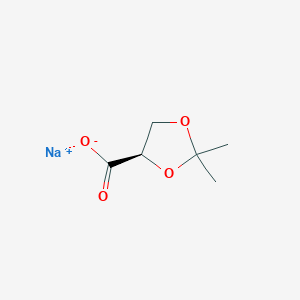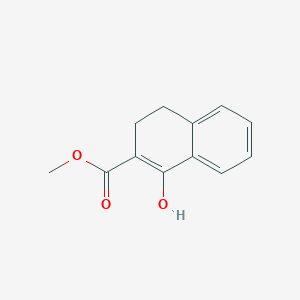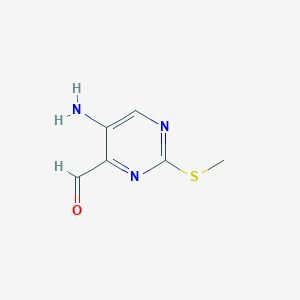
5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C6H7N3OS. It is a pyrimidine derivative, characterized by the presence of an amino group at the 5th position, a methylthio group at the 2nd position, and an aldehyde group at the 4th position. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cyanomethyl acetate and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium methoxide in a solvent like tetrahydrofuran (THF) at a temperature range of 10-20°C.
Intermediate Formation: The intermediate formed is then treated with methyl formate, followed by the addition of 2-methyl-2-thiouracil.
Final Product: The final product, this compound, is obtained after purification steps involving recrystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino and methylthio groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid.
Reduction: 5-Amino-2-(methylthio)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: The compound can inhibit the activity of these enzymes, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-Amino-2-(methylthio)pyrimidine-5-methanol
- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
Comparison:
- Uniqueness: 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde is unique due to the presence of the aldehyde group at the 4th position, which allows for further functionalization and derivatization.
- Reactivity: The aldehyde group makes it more reactive compared to its carboxylic acid or alcohol counterparts, enabling a wider range of chemical transformations .
Propiedades
Fórmula molecular |
C6H7N3OS |
|---|---|
Peso molecular |
169.21 g/mol |
Nombre IUPAC |
5-amino-2-methylsulfanylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2-3H,7H2,1H3 |
Clave InChI |
SCWMUQCWCFNKKD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=N1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


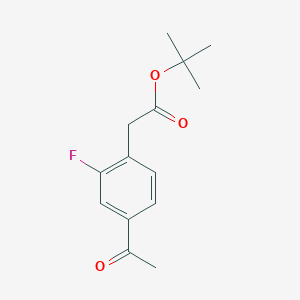



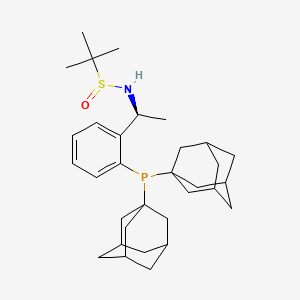



![2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13653718.png)
